3,3-Dimethyl-4'-trifluoromethylbutyrophenone 3,3-Dimethyl-4'-trifluoromethylbutyrophenone
Brand Name: Vulcanchem
CAS No.: 898764-76-6
VCID: VC2289926
InChI: InChI=1S/C13H15F3O/c1-12(2,3)8-11(17)9-4-6-10(7-5-9)13(14,15)16/h4-7H,8H2,1-3H3
SMILES: CC(C)(C)CC(=O)C1=CC=C(C=C1)C(F)(F)F
Molecular Formula: C13H15F3O
Molecular Weight: 244.25 g/mol

3,3-Dimethyl-4'-trifluoromethylbutyrophenone

CAS No.: 898764-76-6

Cat. No.: VC2289926

Molecular Formula: C13H15F3O

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dimethyl-4'-trifluoromethylbutyrophenone - 898764-76-6

Specification

CAS No. 898764-76-6
Molecular Formula C13H15F3O
Molecular Weight 244.25 g/mol
IUPAC Name 3,3-dimethyl-1-[4-(trifluoromethyl)phenyl]butan-1-one
Standard InChI InChI=1S/C13H15F3O/c1-12(2,3)8-11(17)9-4-6-10(7-5-9)13(14,15)16/h4-7H,8H2,1-3H3
Standard InChI Key AQWNDPCLGNOSKF-UHFFFAOYSA-N
SMILES CC(C)(C)CC(=O)C1=CC=C(C=C1)C(F)(F)F
Canonical SMILES CC(C)(C)CC(=O)C1=CC=C(C=C1)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Registry Information

3,3-Dimethyl-4'-trifluoromethylbutyrophenone is registered with the Chemical Abstracts Service (CAS) under the number 898764-76-6 . The compound is also known by several synonyms including 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)butan-1-one and 1-Butanone, 3,3-dimethyl-1-[4-(trifluoromethyl)phenyl]- . The variety of nomenclature reflects its structure from different chemical perspectives, highlighting either the ketone functionality or the substituted phenyl ring. The compound is cataloged in chemical databases with unique identifiers, including the MDL Number MFCD03841102 and the PubChem CID 24724004, facilitating its identification across different chemical information systems .

Structural Features and Molecular Architecture

Physical and Chemical Properties

Computed Molecular Properties

Computational analysis provides several important physicochemical parameters for 3,3-Dimethyl-4'-trifluoromethylbutyrophenone. The compound has an XLogP3-AA value of 4.1, indicating relatively high lipophilicity and suggesting good membrane permeability . This property is particularly relevant for potential pharmaceutical applications. The molecule contains zero hydrogen bond donors and four hydrogen bond acceptors , characteristics that influence its intermolecular interactions and solubility behavior. Additionally, the compound possesses three rotatable bonds , which contribute to its conformational flexibility and can affect its binding affinity to potential biological targets.

Table 1: Computed Physicochemical Properties of 3,3-Dimethyl-4'-trifluoromethylbutyrophenone

PropertyValueMethod/Reference
Molecular Weight244.25 g/molPubChem 2.2
XLogP3-AA4.1XLogP3 3.0
H-Bond Donor Count0Cactvs 3.4.8.18
H-Bond Acceptor Count4Cactvs 3.4.8.18
Rotatable Bond Count3Cactvs 3.4.8.18
Exact Mass244.10749958 DaPubChem 2.2

Synthesis and Preparation Methods

Related Synthetic Methodologies

Insights from related compounds suggest alternative synthetic routes. For instance, the literature describes acid-catalyzed synthesis methods for trifluoromethylated compounds, as seen in the preparation of 3-methyl-1-(4-(trifluoromethyl)phenyl) derivatives . Such methodologies often involve optimization using different conditions, including conventional reflux, microwave, and microwave-sonication methods . These techniques could potentially be adapted for the synthesis of 3,3-Dimethyl-4'-trifluoromethylbutyrophenone, possibly offering improved yields or more environmentally friendly production approaches.

Analytical Characterization

Spectroscopic Properties

The structural features of 3,3-Dimethyl-4'-trifluoromethylbutyrophenone would impart characteristic spectroscopic signatures that could be used for its identification and purity assessment. In nuclear magnetic resonance (NMR) spectroscopy, the trifluoromethyl group would likely exhibit distinctive coupling patterns. By analogy with related compounds, the CF₃ carbon resonance might appear as a quartet with a ¹J(C-F) coupling constant of approximately 272 Hz, while the carbon attached to the CF₃ group might show a quartet with a ²J(C-F) coupling constant around 32 Hz . The carbonyl carbon would typically resonate at approximately 183-184 ppm in the ¹³C NMR spectrum, consistent with an aryl ketone .

Mass Spectrometric Identification

Mass spectrometry would provide valuable information for the identification of 3,3-Dimethyl-4'-trifluoromethylbutyrophenone. The molecular ion peak would correspond to the exact mass of 244.1075 Da, and fragmentation patterns would likely include cleavage adjacent to the carbonyl group, resulting in characteristic fragments. The presence of fluorine atoms would produce a distinctive isotopic pattern that could aid in compound verification. These analytical characteristics would be essential for confirming the identity and purity of synthesized material.

Structural Relationships and Comparisons

Relationship to Other Trifluoromethylated Compounds

3,3-Dimethyl-4'-trifluoromethylbutyrophenone shares structural similarities with other trifluoromethylated compounds that have established roles in research and industrial applications. For instance, compounds like 3-methyl-2-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(2H)-one demonstrate how the trifluoromethyl moiety can be incorporated into more complex heterocyclic systems . These structural relationships suggest potential pathways for derivatization of 3,3-Dimethyl-4'-trifluoromethylbutyrophenone to create compounds with diverse functions and properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator